N-Acetylloline-d3
Description
N-Acetylloline-d3 is a deuterated analog of N-Acetylloline, a pyrrolizidine alkaloid derivative. The "-d3" suffix indicates that three hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This modification enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By minimizing isotopic interference, this compound enables precise quantification of its non-deuterated counterpart in complex biological or chemical matrices .
Deuterated analogs like this compound are critical for method validation and quality control in pharmaceutical development, ensuring compliance with regulatory standards such as the U.S. Pharmacopeia (USP) or European Pharmacopoeia (EP) .
Properties
Molecular Formula |
C₁₀H₁₃D₃N₂O₂ |
|---|---|
Molecular Weight |
199.26 |
Synonyms |
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methylacetamide-d3; 2,4-Methano-4H-furo[3,2-b]pyrrole, Acetamide-d3 Deriv.; N-Acetylfestucine-d3; N-Acetylloline-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
N-Acetylloline-d3 belongs to a broader class of deuterated acetylated compounds, which share the common feature of deuterium substitution for improved analytical performance. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Similar Deuterated Compounds
| Compound | CAS Number | Deuterium Atoms | Molecular Weight* | Primary Application |
|---|---|---|---|---|
| This compound | Not disclosed | 3 | Not available | Internal standard for MS/NMR analysis |
| Acetyl chloride-d3 | 19259-90-6 | 3 | 81.52 | Solvent, synthesis reagent |
| N,N-Dimethylacetamide-d9 | 116057-81-9 | 9 | 96.18 | Polar aprotic solvent for spectroscopy |
| Ethanol-d6 | 1516-08-1 | 6 | 52.11 | Solvent, internal standard |
*Molecular weights sourced from supplier data .
Key Insights:
- Deuterium Content : this compound contains fewer deuterium atoms compared to N,N-Dimethylacetamide-d9 (3 vs. 9), which may reduce its isotopic shift in NMR but still suffice for MS-based quantification.
- Applications: Unlike Acetyl chloride-d3 or N,N-Dimethylacetamide-d9, which serve as solvents or reagents, this compound is specialized for analytical standardization, akin to Ethanol-d6 .
Analytical Performance and Regulatory Use
This compound is analogous to Acetyl-3-(2-naphthyl)-D-alanine (CAS 37440-01-0), another acetylated reference standard. Both compounds are used in method validation for abbreviated drug applications (ANDA) and commercial production quality control. However, this compound’s deuterated structure provides distinct advantages in traceability and minimizing matrix effects during MS analysis .
Limitations and Challenges
- Availability: While TRC supplies this compound (Product A185052), its niche application restricts accessibility compared to widely used deuterated solvents like Ethanol-d6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
